Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in medicinal chemistry, material science, and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. For instance, in antibacterial applications, it disrupts bacterial growth and pathogenicity by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, and quorum sensing . The compound’s ability to form hydrogen bonds with biological targets enhances its efficacy.
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature imparts distinct chemical and biological properties compared to other oxadiazole isomers. For example, 1,3,4-oxadiazole derivatives are known for their stability and diverse biological activities, while 1,2,5-oxadiazole derivatives are often used in high-energy materials .
Properties
IUPAC Name |
sodium;3-phenyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.Na/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNIYQJRRZVBSL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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